molecular formula C16H10FN7O2 B267943 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267943
M. Wt: 351.29 g/mol
InChI Key: FUVYWPZWAIUDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as FTY720, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one acts as a modulator of S1P receptors, which are involved in various cellular processes, including immune cell trafficking, angiogenesis, and neuronal survival. 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to S1P receptors and induces internalization and degradation of the receptors, leading to a decrease in S1P signaling. This results in the modulation of various cellular processes, including immune cell trafficking and angiogenesis.
Biochemical and Physiological Effects:
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have various biochemical and physiological effects, including immunomodulatory, anti-inflammatory, and neuroprotective effects. 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one modulates the immune system by reducing the number of circulating lymphocytes and inhibiting their migration to inflammatory sites. 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the recruitment of immune cells to inflammatory sites. 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have neuroprotective effects by reducing inflammation and oxidative stress, and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages and limitations for lab experiments. One advantage is its ability to modulate the immune system, making it useful for studying immune-related diseases. 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has anti-inflammatory and neuroprotective effects, making it useful for studying inflammation and neurodegenerative diseases. However, 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one research, including the development of more specific S1P receptor modulators and the investigation of 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one's potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the potential use of 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in combination with other therapies for enhanced therapeutic effects should be explored. Further studies are also needed to fully understand the mechanism of action of 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its potential toxicity.

Synthesis Methods

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized through a multistep process that involves the reaction of furan-2-carboxylic acid with 2-aminoethanol to form a furan-2-ylmethyl carbamate intermediate. This intermediate is then reacted with 4-fluorobenzaldehyde to form the 4-fluorophenyl intermediate, which is then reacted with heptazene to form 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Scientific Research Applications

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to reduce the frequency of relapses and delay disease progression by modulating the immune system. In cancer, 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have neuroprotective effects by reducing inflammation and oxidative stress.

properties

Product Name

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C16H10FN7O2

Molecular Weight

351.29 g/mol

IUPAC Name

8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C16H10FN7O2/c17-9-5-3-8(4-6-9)14-11-12(10-2-1-7-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14,22-23H

InChI Key

FUVYWPZWAIUDHK-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

SMILES

C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

Canonical SMILES

C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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